An In-depth Technical Guide to Neohesperidose Heptaacetate
An In-depth Technical Guide to Neohesperidose Heptaacetate
Introduction: Unveiling a Modified Flavonoid
Neohesperidose heptaacetate is a synthetic derivative of neohesperidose, a disaccharide naturally found in citrus flavonoids. Specifically, it is the acetylated form of the sugar moiety, characterized by the presence of seven acetyl groups. This modification significantly alters the physicochemical properties of the parent compound, rendering it more hydrophobic. While research on Neohesperidose heptaacetate itself is limited, its relationship to neohesperidin—a flavanone glycoside abundant in bitter oranges (Citrus aurantium)—positions it as a compound of interest for researchers in drug discovery and development.[1] The acetylation of flavonoids is a known strategy to modulate their biological activities, potentially enhancing their bioavailability and efficacy.[2][3][4] This guide provides a comprehensive overview of Neohesperidose heptaacetate, from its chemical identity and synthesis to its potential biological significance, offering a valuable resource for scientists exploring the vast landscape of modified natural products.
Chemical and Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C26H36O17 | [1] |
| Molecular Weight | 620.57 g/mol | [1] |
| CAS Number | 19949-47-4 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in ethanol, acetone; limited solubility in water | [1] |
| Melting Point | Not reported | |
| Specific Rotation | Not reported |
Synthesis of Neohesperidose Heptaacetate: A Methodological Overview
The synthesis of Neohesperidose heptaacetate involves the acetylation of neohesperidose. While a specific, detailed protocol for this exact compound is not widely published, a general and robust method for the acetylation of hydroxyl groups in natural products, such as glycosides, can be employed. The following is a generalized, exemplary protocol based on established chemical principles for acetylation reactions.
Principle of the Reaction
Acetylation of the hydroxyl groups of the neohesperidose sugar moiety is typically achieved using an acetylating agent, such as acetic anhydride, in the presence of a base catalyst like pyridine or a milder base like sodium acetate. The base serves to deprotonate the hydroxyl groups, increasing their nucleophilicity to attack the electrophilic carbonyl carbon of the acetic anhydride. The reaction is typically performed in an anhydrous solvent to prevent the hydrolysis of the acetic anhydride.
Generalized Experimental Protocol for Acetylation
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Dissolution: Dissolve the starting material, neohesperidose, in a suitable anhydrous solvent (e.g., pyridine or a mixture of acetic anhydride and acetic acid).[5]
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Addition of Acetylating Agent: Slowly add acetic anhydride to the solution at a controlled temperature, typically 0°C, to manage the exothermic reaction.
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Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Quenching: Carefully quench the reaction by the slow addition of ice-cold water to hydrolyze the excess acetic anhydride.
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Extraction: Extract the product into an organic solvent such as ethyl acetate.
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Washing: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the base catalyst, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
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Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude Neohesperidose heptaacetate using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure compound.
Spectroscopic Characterization
The structural elucidation of Neohesperidose heptaacetate would rely on a combination of spectroscopic techniques. While a complete, published dataset is not available, the expected spectroscopic features are outlined below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the acetyl groups (singlets around δ 2.0-2.2 ppm). The protons of the sugar backbone would appear in the region of δ 3.5-5.5 ppm, with their chemical shifts and coupling constants providing information about the stereochemistry and conformation of the pyranose rings.
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¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons of the acetyl groups at around δ 170 ppm and the methyl carbons of the acetyl groups at around δ 20-21 ppm. The carbons of the sugar rings would resonate in the region of δ 60-100 ppm.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecule, which should correspond to the calculated mass for C26H36O17.
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands corresponding to the carbonyl stretching of the ester groups (around 1740-1750 cm⁻¹) and the C-O stretching of the acetyl groups.
Potential Biological Activities and Mechanisms of Action
Direct studies on the biological activities of Neohesperidose heptaacetate are scarce. However, by examining the known effects of its parent compound, neohesperidin, and the general impact of acetylation on flavonoids, we can infer its potential therapeutic applications.
Neohesperidin and its derivatives are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. For instance, Neohesperidin Dihydrochalcone (NHDC), a potent sweetener derived from neohesperidin, has demonstrated antioxidant and anti-inflammatory properties.
The acetylation of flavonoids can significantly influence their biological properties. Studies have shown that acetylation can enhance the anticancer activity of flavonoids by increasing their lipophilicity, thereby improving their cell membrane permeability and cellular uptake.[2][3][4] Furthermore, some acetylated flavonoid glycosides have been found to potentiate the action of Nerve Growth Factor (NGF), suggesting a potential role in the treatment of neurodegenerative diseases.
Given these precedents, it is plausible that Neohesperidose heptaacetate may exhibit enhanced antioxidant, anti-inflammatory, or even anticancer activities compared to its parent compound. The increased lipophilicity could lead to improved bioavailability, a common challenge with natural flavonoids.
Hypothesized Signaling Pathway Involvement
Based on the known activities of related flavonoids, Neohesperidose heptaacetate could potentially modulate key cellular signaling pathways. For example, many flavonoids exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates a simplified representation of this pathway, which could be a target for future investigation of Neohesperidose heptaacetate.
Future Directions and Research Applications
Neohesperidose heptaacetate represents a chemically modified natural product with unexplored therapeutic potential. Future research should focus on several key areas:
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Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol, along with complete spectroscopic characterization (NMR, MS, IR) and determination of its physicochemical properties.
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In Vitro Biological Screening: A comprehensive screening of its biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective assays. This would involve standard in vitro models, such as cell-based assays for cytotoxicity, proliferation, and migration, as well as enzyme inhibition assays.
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Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activities, including the identification of specific protein targets and signaling pathways.
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Pharmacokinetic and Bioavailability Studies: In vivo studies to assess its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for determining its potential as a drug candidate.
Conclusion
Neohesperidose heptaacetate is a fascinating derivative of a naturally occurring flavonoid glycoside. While specific data on this compound is limited, the known biological activities of its parent compound and the general effects of acetylation on flavonoids suggest that it is a promising candidate for further investigation in the fields of medicinal chemistry and drug development. This guide provides a foundational understanding of Neohesperidose heptaacetate, highlighting the existing knowledge and, more importantly, the significant opportunities for future research to unlock its full potential.
References
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Frydman, A., et al. (2006). Scheme for conversion of hesperidin from orange peels into neohesperidin and its conversion into the dihydrochalcone. Journal of Agricultural and Food Chemistry, 54(26), 9788-9793. [Link]
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PubMed. (2024). Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines. Molecules. [Link]
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